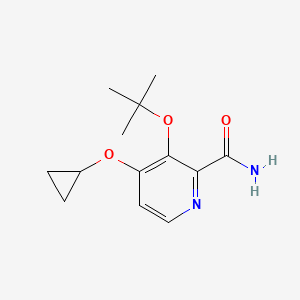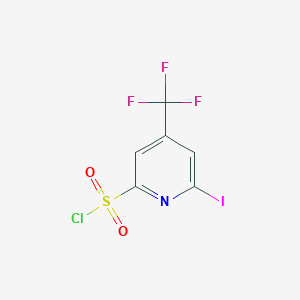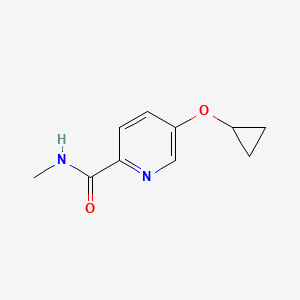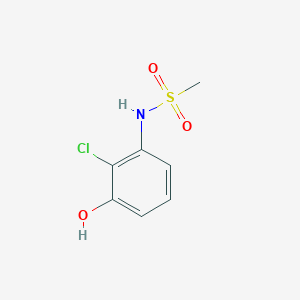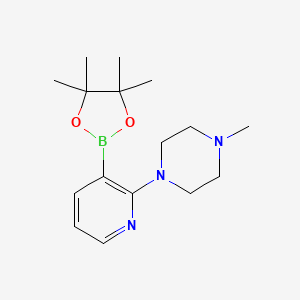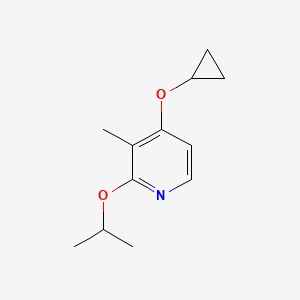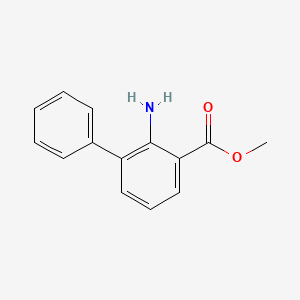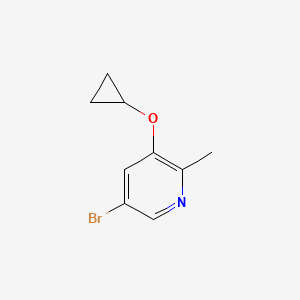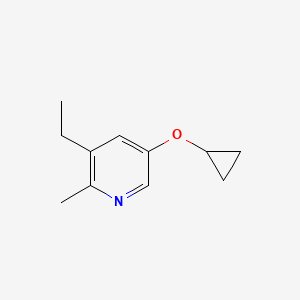
5-Cyclopropoxy-3-ethyl-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-3-ethyl-2-methylpyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclopropoxy group attached to the pyridine ring, along with ethyl and methyl substituents. The molecular formula of this compound is C11H15NO, and it has a molecular weight of 177.24 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-ethyl-2-methylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-ethylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-product formation and maximize the efficiency of the process. Catalysts such as copper or palladium are commonly used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-3-ethyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Cyclopropoxy-3-ethyl-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-3-ethyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-ethylpyridine: A precursor in the synthesis of 5-Cyclopropoxy-3-ethyl-2-methylpyridine.
3-Cyclopropoxy-5-ethyl-2-methylpyridine: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
5-cyclopropyloxy-3-ethyl-2-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-11(7-12-8(9)2)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |
Clé InChI |
CZMHVUSRWUFAAJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=CC(=C1)OC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


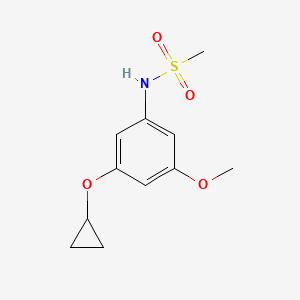
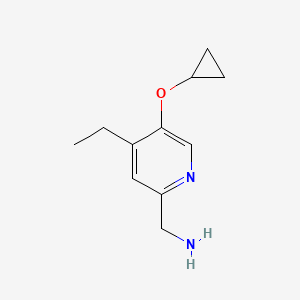
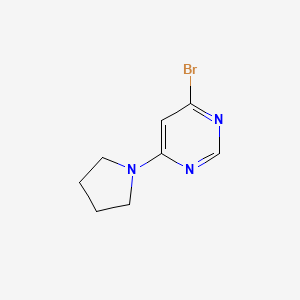
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
